molecular formula C18H24N6O B5485993 N-(4,6-dimethyl-2-pyrimidinyl)-4-(4-methoxyphenyl)-1-piperazinecarboximidamide

N-(4,6-dimethyl-2-pyrimidinyl)-4-(4-methoxyphenyl)-1-piperazinecarboximidamide

Cat. No. B5485993
M. Wt: 340.4 g/mol
InChI Key: IVICWFHCELNJGY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4,6-dimethyl-2-pyrimidinyl)-4-(4-methoxyphenyl)-1-piperazinecarboximidamide is a chemical compound that has been the subject of scientific research due to its potential therapeutic applications. This compound is also known as PD-0332991 and is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6).

Mechanism of Action

PD-0332991 binds to the ATP-binding site of CDK4/6 and prevents the phosphorylation of the retinoblastoma protein (Rb), which is a key regulator of the cell cycle. This leads to the arrest of cells in the G1 phase of the cell cycle, preventing them from progressing to the S phase and dividing.
Biochemical and Physiological Effects:
PD-0332991 has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and to induce cell cycle arrest and apoptosis. It has also been shown to have anti-angiogenic effects, preventing the formation of new blood vessels that are necessary for the growth and spread of tumors.

Advantages and Limitations for Lab Experiments

PD-0332991 has several advantages as a tool for studying cell cycle regulation and cancer biology. It is a highly selective inhibitor of CDK4/6, which allows for the specific targeting of these enzymes without affecting other kinases. However, there are also limitations to its use in lab experiments. PD-0332991 is a relatively new compound, and its long-term effects on cells and tissues are not yet fully understood. Additionally, its effectiveness may vary depending on the specific type of cancer being studied.

Future Directions

There are several potential future directions for research on PD-0332991. One area of interest is the development of combination therapies that include PD-0332991 and other drugs that target different pathways involved in cancer growth and progression. Another area of interest is the identification of biomarkers that can be used to predict which patients are most likely to respond to treatment with PD-0332991. Additionally, further research is needed to fully understand the long-term effects of PD-0332991 on cells and tissues, and to determine the optimal dosing and treatment regimens for different types of cancer.

Synthesis Methods

The synthesis of PD-0332991 involves a multi-step process that includes the reaction of 4,6-dimethyl-2-pyrimidinamine with 4-methoxyphenylboronic acid in the presence of a palladium catalyst. The resulting intermediate is then reacted with piperazinecarboximidamide to yield PD-0332991.

Scientific Research Applications

PD-0332991 has been extensively studied for its potential therapeutic applications in the treatment of various types of cancer. It has been shown to inhibit the growth of cancer cells by blocking the activity of CDK4/6, which are enzymes that play a key role in cell division.

properties

IUPAC Name

N'-(4,6-dimethylpyrimidin-2-yl)-4-(4-methoxyphenyl)piperazine-1-carboximidamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H24N6O/c1-13-12-14(2)21-18(20-13)22-17(19)24-10-8-23(9-11-24)15-4-6-16(25-3)7-5-15/h4-7,12H,8-11H2,1-3H3,(H2,19,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVICWFHCELNJGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N=C(N)N2CCN(CC2)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=NC(=N1)/N=C(/N)\N2CCN(CC2)C3=CC=C(C=C3)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H24N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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